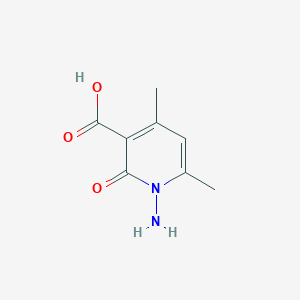

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (1-AMDOPCA) is a heterocyclic compound that is widely used in organic synthesis and as a biochemical reagent. It is a valuable building block for the synthesis of a variety of biologically active molecules, including drugs, agrochemicals, and pharmaceuticals. 1-AMDOPCA is also used in various biochemical applications, such as enzyme inhibition, protein binding, and DNA/RNA labeling. In

Scientific Research Applications

Synthesis and Structural Characterization

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and materials science. For instance, it has been used in the preparation of novel 1,2,4-oxadiazole heterocyclic compounds that exhibit potential hypertensive activity. The synthesis involves the treatment of ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate with aqueous ammonia, followed by subsequent chemical modifications to introduce the oxadiazole moiety (Kumar & Mashelker, 2007). Similarly, the compound has been used to synthesize a variety of pyridine and pyrimidine derivatives, which were then evaluated for their anti-microbial activities. Some of these derivatives showed significant antibacterial and antifungal effects, suggesting their potential use in developing new antimicrobial agents (Khidre, Abu‐Hashem, & El‐Shazly, 2011).

Catalysis and Peptide Coupling

In the field of peptide synthesis, this compound-related compounds have been explored as catalysts for peptide coupling reactions. These reactions are crucial for the synthesis of peptides and proteins, which have wide applications in drug development and biochemical research. The use of pyridine N-oxide derivatives in these coupling reactions minimizes racemization, making the process highly efficient and selective for the desired peptide products (Shiina et al., 2008).

Photophysical Studies and Material Science

Compounds derived from this compound have been investigated for their photophysical properties. For example, the synthesis and characterization of novel compounds with potential applications in optoelectronic devices have been reported. These studies involve detailed analysis using techniques such as FTIR, Raman spectroscopy, and DFT calculations to understand the electronic structures and optical properties of these compounds, which could lead to their application in photovoltaic cells, LEDs, and other optoelectronic components (Roushdy et al., 2019).

properties

IUPAC Name |

1-amino-4,6-dimethyl-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-3-5(2)10(9)7(11)6(4)8(12)13/h3H,9H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPHVNBBMSIBDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B505630.png)

![N,N-diethyl-N-[4-(1-piperidinylcarbonyl)phenyl]amine](/img/structure/B505638.png)

![N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B505639.png)

![(2-Amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-3-yl)(morpholin-4-yl)methanone](/img/structure/B505640.png)

![6-Amino-4-(2-bromophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505642.png)

![6-Amino-4-(4-bromophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505644.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505645.png)

![6-Amino-3-(1-naphthyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505646.png)

![6-Amino-4-(2-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505647.png)

![6-Amino-3-(4-methylphenyl)-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505648.png)

![N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N-(3,4-dimethylphenyl)amine](/img/structure/B505649.png)